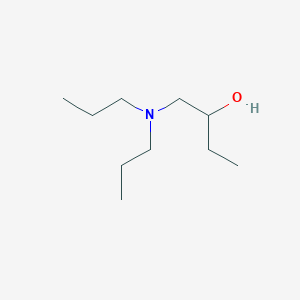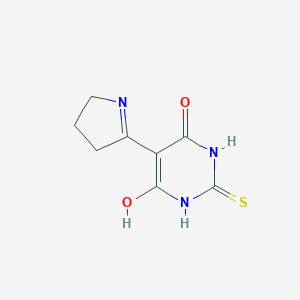
(5E)-6-hydroxy-5-(pyrrolidin-2-ylidene)-2-sulfanylpyrimidin-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a complex organic compound that features both pyrrole and pyrimidinone rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone typically involves the condensation of 6-(arylamino)pyrimidine-2,4(1H,3H)-diones with pyrrolidin-2-one . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the condensation process.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve high yields and purity.
化学反应分析
Types of Reactions
5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being carried out.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its structural similarity to known antiviral drugs suggests it could be used in the treatment of viral infections.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in viral replication. The compound’s structure allows it to bind to viral enzymes, inhibiting their activity and preventing the virus from replicating .
相似化合物的比较
Similar Compounds
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: This compound shares a similar pyrrole ring structure.
5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline: Another compound with a similar pyrrole ring, but with different functional groups.
Uniqueness
What sets 5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone apart is its combination of pyrrole and pyrimidinone rings, along with the presence of hydroxyl and thioxo groups. This unique structure gives it distinct chemical properties and potential biological activities that are not found in other similar compounds.
属性
分子式 |
C8H9N3O2S |
|---|---|
分子量 |
211.24 g/mol |
IUPAC 名称 |
5-(3,4-dihydro-2H-pyrrol-5-yl)-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H9N3O2S/c12-6-5(4-2-1-3-9-4)7(13)11-8(14)10-6/h1-3H2,(H3,10,11,12,13,14) |
InChI 键 |
HSMHZUBFKRXIRM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=NC1)C2=C(NC(=S)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)

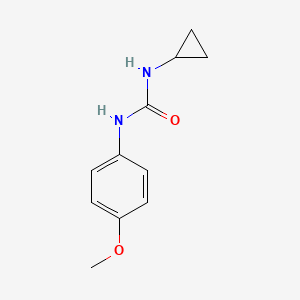

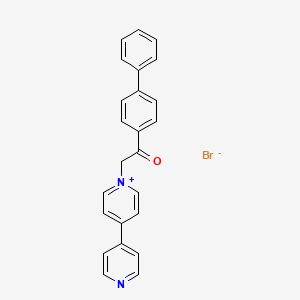
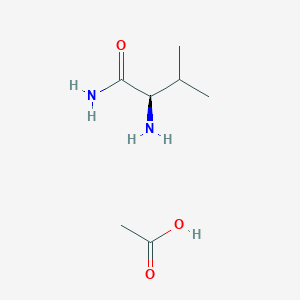

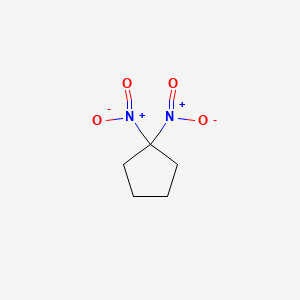

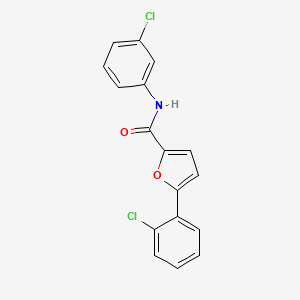

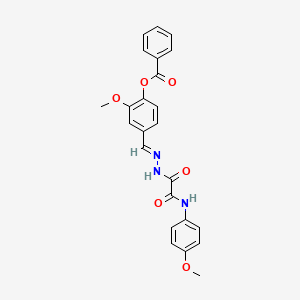
![2,6-dichloro-4-[(E)-(4-nitrophenyl)diazenyl]phenol](/img/structure/B11949469.png)
